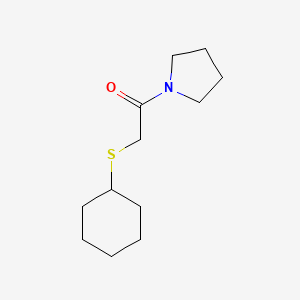
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone, also known as CXS, is a chemical compound with a molecular formula of C13H21NO2S. It is a white crystalline powder that is soluble in water and organic solvents. CXS is a synthetic compound that has been studied for its potential use in scientific research applications. In
作用机制
The mechanism of action of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone involves its interaction with the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone binds to DAT and inhibits its function, leading to an increase in dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have both biochemical and physiological effects. In addition to its inhibitory effect on dopamine release, 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has also been shown to inhibit the release of other neurotransmitters, such as norepinephrine and serotonin. This inhibition could potentially be used to treat a variety of neurological and psychiatric disorders.
实验室实验的优点和局限性
One advantage of using 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its specificity for DAT. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have minimal activity at other neurotransmitter transporters, making it a useful tool for studying DAT function. However, one limitation of using 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone is its relatively low potency compared to other DAT inhibitors. This can make it difficult to achieve complete inhibition of DAT in some experiments.
未来方向
There are several future directions for research involving 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone. One area of research is in the development of more potent 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone analogs that could be used as potential therapeutics for dopamine-related disorders. Another area of research is in the use of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone as a tool for studying the role of DAT in neurological and psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone is a synthetic compound that has been studied for its potential use in scientific research applications. Its mechanism of action involves its interaction with the dopamine transporter, leading to an increase in dopamine levels in the synaptic cleft. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have both biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are several future directions for research involving 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone, including the development of more potent analogs and further exploration of its potential therapeutic applications.
合成方法
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylmagnesium bromide with ethyl pyrrolidine-1-carboxylate to form 2-cyclohexylpyrrolidine. This intermediate is then reacted with sulfur to form 2-cyclohexylsulfanylpyrrolidine. Finally, this compound is reacted with ethyl chloroacetate to form 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone.
科学研究应用
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential use in scientific research applications. One area of research is in the field of neuroscience. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have an inhibitory effect on the release of dopamine, a neurotransmitter that plays a role in reward and motivation. This inhibition could potentially be used to treat addiction and other dopamine-related disorders.
属性
IUPAC Name |
2-cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c14-12(13-8-4-5-9-13)10-15-11-6-2-1-3-7-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHBHAACNCYWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

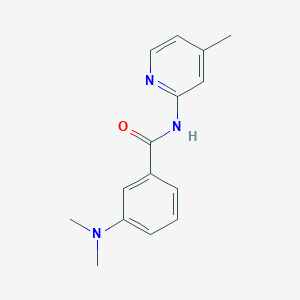
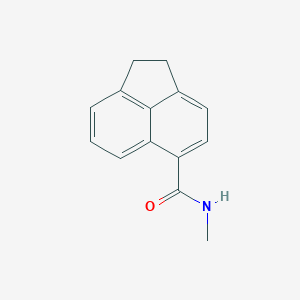
![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)

![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
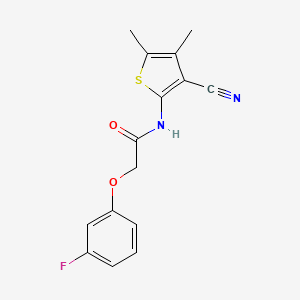
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
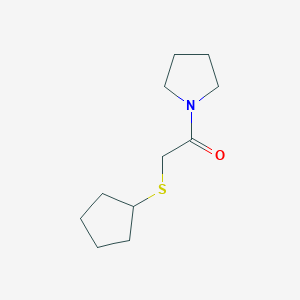
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
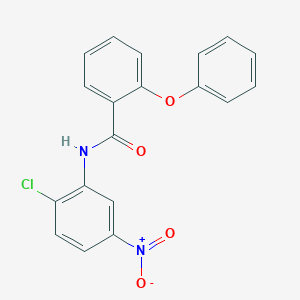
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)